2-Aminonorbornene

Beschreibung

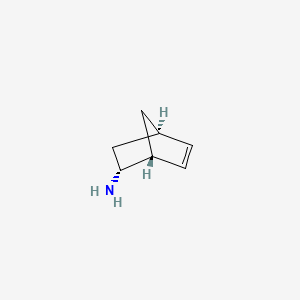

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

77697-44-0 |

|---|---|

Molekularformel |

C7H11N |

Molekulargewicht |

109.17 g/mol |

IUPAC-Name |

(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-amine |

InChI |

InChI=1S/C7H11N/c8-7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4,8H2/t5-,6+,7-/m1/s1 |

InChI-Schlüssel |

CYMRDAUUJQRTGL-DSYKOEDSSA-N |

SMILES |

C1C2CC(C1C=C2)N |

Isomerische SMILES |

C1[C@@H]2C[C@H]([C@H]1C=C2)N |

Kanonische SMILES |

C1C2CC(C1C=C2)N |

Andere CAS-Nummern |

77697-44-0 |

Synonyme |

2-aminonorbornene 2-aminonorbornene, (exo)-isome |

Herkunft des Produkts |

United States |

Significance of the Bicyclic Norbornene Scaffold in Synthetic and Mechanistic Chemistry

The norbornene framework, a bicyclic hydrocarbon named bicyclo[2.2.1]hept-2-ene, holds a prominent position in organic chemistry. chemeo.com Its significance stems from a unique combination of structural rigidity and high reactivity, making it an invaluable tool in both synthetic endeavors and the study of reaction mechanisms. Derived from the Diels-Alder reaction of cyclopentadiene (B3395910) and ethylene, its bridged structure imposes significant ring strain. nbinno.com This strain is largely associated with the double bond, which deviates from ideal planar geometry, rendering it exceptionally reactive compared to typical acyclic alkenes. nih.gov

This heightened reactivity is the driving force behind its extensive use in Ring-Opening Metathesis Polymerization (ROMP). rsc.orgnih.gov Catalyzed by transition-metal complexes, such as well-defined ruthenium catalysts, the strained double bond readily opens to form linear polymers with the cyclic structure incorporated into the polymer backbone. caltech.edumdpi.com This process allows for the synthesis of a wide array of functional polymers with controllable molecular weights and properties. researchgate.netacs.org Furthermore, the rigid bicyclic structure of norbornene provides well-defined stereochemistry and predictable spatial arrangements for substituents, a feature described as having defined "exit vectors". nih.govnih.gov This characteristic is highly prized in medicinal chemistry and drug design, where the precise three-dimensional orientation of functional groups is critical for biological activity. nih.govnih.gov The scaffold is also instrumental in the development of novel catalytic processes, including palladium-catalyzed C-H activation, where it can act as a transient mediator to control reaction selectivity. nbinno.comrsc.org

| Feature | Significance in Chemical Research | Relevant Applications |

| High Ring Strain | Confers high reactivity to the double bond, facilitating reactions under mild conditions. nih.govrsc.org | Ring-Opening Metathesis Polymerization (ROMP), Strain-release cycloadditions. mdpi.comnih.gov |

| Rigid Bicyclic Structure | Provides a stereochemically defined and conformationally restricted framework. nih.gov | Medicinal chemistry scaffolds, chiral auxiliaries, building blocks for complex natural products. nih.govresearchgate.net |

| Defined Substituent Geometry | Allows for precise spatial positioning of functional groups ("exit vectors"). nih.govnih.gov | Design of enzyme inhibitors, protein ligands, and targeted therapeutics. nih.govmarquette.edu |

| Versatile Reactivity | Undergoes a wide range of transformations including polymerization, cycloadditions, and C-H activation. nbinno.comrsc.orgresearchgate.net | Synthesis of advanced polymers, functional materials, and complex organic molecules. nbinno.comresearchgate.net |

Overview of 2 Aminonorbornene As a Versatile Synthetic Intermediate and Research Target

Strategic Approaches for the Synthesis of Functionalized this compound Derivatives

Enantioselective Synthesis of Chiral this compound and Related Compounds

The development of enantioselective synthetic routes is crucial for accessing chiral this compound derivatives, which are valuable building blocks in organic synthesis. These methods aim to control the stereochemistry of the newly formed chiral centers with high precision.

Application of Chiral Auxiliaries in Asymmetric Diels-Alder Additions

Chiral auxiliaries have been extensively employed in asymmetric Diels-Alder reactions to control the stereochemical outcome of the cycloaddition, leading to chiral norbornene frameworks. These auxiliaries are covalently attached to the dienophile, directing the approach of the diene to create specific stereoisomers. After the reaction, the auxiliary is typically cleaved and can often be recovered.

For instance, acrylate (B77674) esters derived from chiral auxiliaries like cis-1-arylsulfonamido-2-indanols have been used in Lewis acid-promoted Diels-Alder reactions with cyclopentadiene. These reactions have shown high endo-selectivities and diastereoselectivities, with the chiral auxiliary guiding the stereochemical induction nih.gov. Similarly, Evans' oxazolidinone dienophiles have demonstrated high reactivity and stereochemical control in Diels-Alder reactions with cyclopentadiene, yielding cycloadducts with excellent diastereomeric ratios, often exceeding 100:1 harvard.edu. Oppolzer's camphorsultam has also been utilized as a chiral auxiliary in asymmetric Diels-Alder reactions to control the diastereoselectivity of norbornene derivatives chemrxiv.org.

Table 1: Examples of Chiral Auxiliaries in Asymmetric Diels-Alder Reactions

| Chiral Auxiliary | Dienophile Derivative | Diene | Catalyst/Conditions | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| cis-1-arylsulfonamido-2-indanol | Acrylate ester | Cyclopentadiene | Lewis acid | High | High endo-selectivity | Not specified | nih.gov |

| Evans' Oxazolidinone | Unsaturated carboximide | Cyclopentadiene | Et₂AlCl | High | >100:1 | Not specified | harvard.edu |

| Oppolzer's Camphorsultam | Dienophile | Cyclopentadiene | Lewis acid | Good | High | Not specified | chemrxiv.org |

Asymmetric Organocatalysis and Metal-Catalysis in this compound Formation

Beyond chiral auxiliaries, enantioselective catalysis using chiral organocatalysts or metal complexes offers more atom-economical routes to chiral this compound derivatives.

Organocatalysis: Chiral thioureas, for example, have emerged as effective organocatalysts. In some instances, enantiomers of norbornane (B1196662) thiocarbamide have been separated after formation as a racemic mixture, allowing their use as organocatalysts or for chiral recognition mdpi.com. Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), have also been employed to catalyze asymmetric transformations, including Diels-Alder reactions, by activating the dienophile through hydrogen bonding frontiersin.org.

Metal-Catalysis: Transition metal catalysts, often coordinated with chiral ligands, are powerful tools for enantioselective synthesis. Palladium, ruthenium, and iridium complexes have been investigated for various asymmetric transformations relevant to norbornene derivatives. For example, palladium/chiral norbornene cooperative catalysis has been developed for the enantioselective synthesis of axially chiral compounds researchgate.netacs.org. Chiral-at-metal complexes, where the metal center itself is stereogenic, have also been synthesized and applied in asymmetric catalysis, including Diels-Alder reactions rsc.org. Specifically, chiral ruthenium catalysts have been used in ring-opening/cross-metathesis reactions involving norbornene derivatives, achieving high enantioselectivities rsc.org. Iridium complexes with chiral ligands have also shown efficacy as chiral Lewis acids in Diels-Alder reactions rsc.orgacs.org.

Table 2: Examples of Asymmetric Catalysis in this compound Synthesis

| Catalyst Type | Specific Catalyst/Ligand Example | Reaction Type | Substrate/Product Type | Enantioselectivity (ee) | Yield | Reference |

| Organocatalysis | Chiral Thioureas | Various | Norbornane thiocarbamide | Not specified | Not specified | mdpi.com |

| Organocatalysis | Chiral Phosphoric Acids (CPAs) | Diels-Alder | Norbornene derivatives | High | Good | frontiersin.org |

| Metal-Catalysis (Pd) | Pd/Chiral Norbornene | C-H Activation | Axially chiral compounds | High | High | researchgate.netacs.org |

| Metal-Catalysis (Ru) | Chiral-at-Ruthenium complex | Metathesis | Norbornene derivatives | Up to 93% | 64% | rsc.org |

| Metal-Catalysis (Ir) | Chiral-at-Iridium complex | Diels-Alder | Norbornene derivatives | High | Not specified | rsc.org |

| Metal-Catalysis (Ir) | Chiral Lewis Acid | Diels-Alder | Norbornene derivatives | 99% | Not specified | acs.org |

Domino Reactions and Cascade Processes Towards Complex this compound Fused Systems

Domino and cascade reactions offer efficient pathways to construct complex molecular architectures from simpler precursors in a single synthetic operation. These methodologies often involve a sequence of reactions that occur without isolation of intermediates.

Ring-Closure Sequences Involving this compound Intermediates

This compound derivatives serve as versatile starting materials for ring-closure sequences leading to fused heterocyclic systems. These strategies leverage the inherent rigidity and stereochemistry of the norbornene scaffold to control the formation of new rings.

For instance, a simple and efficient method has been reported for the preparation of pyrrolo[1,2-a]pyrimidine (B7980946) enantiomers using this compound hydroxamic acids. This process involves a domino ring-closure reaction, where the stereochemistry of the norbornene derivative dictates the relative configuration of new asymmetric centers. The chirality is transferred from the norbornene precursor to the final heterocyclic product mdpi.comjyu.fimdpi.comresearchgate.netresearchgate.net. Similarly, other fused heterocycles, such as isoindolo[2,1-a]quinazolinones and pyrimido[2,1-a]isoindoles, have been synthesized through domino ring-closure reactions starting from this compound carboxamides researchgate.netmdpi.com.

Integration of Retro Diels-Alder Protocols for Scaffold Diversification

The retro Diels-Alder (RDA) reaction, the reverse of the Diels-Alder cycloaddition, is a powerful tool for scaffold diversification and the release of volatile byproducts (e.g., cyclopentadiene). When integrated into domino sequences involving this compound intermediates, RDA can unmask functional groups or lead to the formation of new ring systems.

A notable example is the synthesis of pyrrolo[1,2-a]pyrimidine enantiomers, which combines a domino ring-closure sequence with a microwave-induced retro Diels-Alder (RDA) protocol. In this approach, the chirality of the starting this compound derivatives is transferred to the final products, demonstrating the utility of the norbornene scaffold in chiral transfer mdpi.comjyu.fimdpi.comresearchgate.netresearchgate.netresearchgate.net. The RDA step allows for the release of cyclopentadiene, simplifying the final product and potentially facilitating further functionalization or purification.

Table 3: Domino and Cascade Reactions with this compound Derivatives

| Reaction Sequence | Starting Material Type | Target Product Type | Key Techniques Used | Chirality Transfer | Reference |

| Domino ring-closure followed by RDA | This compound hydroxamic acids | Pyrrolo[1,2-a]pyrimidine enantiomers | Domino ring-closure, Microwave-induced RDA | Yes | mdpi.comjyu.fimdpi.comresearchgate.netresearchgate.netresearchgate.net |

| Domino ring-closure | This compound carboxamides | Isoindolo[2,1-a]quinazolinones | Domino ring-closure | Yes | researchgate.netmdpi.com |

| Domino ring-closure followed by RDA | This compound carboxamides | Pyrimido[2,1-a]isoindole derivatives | Domino ring-closure, Microwave-induced RDA | Yes | researchgate.netmdpi.com |

Modern Synthetic Techniques: Microwave-Assisted and Mechanochemical Synthesis of this compound Derivatives

Modern synthetic techniques, such as microwave-assisted synthesis and mechanochemistry, offer advantages in terms of reaction speed, efficiency, and sustainability for the synthesis of this compound derivatives.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates and improve yields by providing rapid and uniform heating. This technique has been successfully applied in conjunction with domino ring-closure and retro Diels-Alder protocols for the synthesis of enantiomeric pyrrolo[1,2-a]pyrimidines from this compound derivatives mdpi.comjyu.fimdpi.com. The high temperatures achieved under microwave irradiation facilitate the retro Diels-Alder step, leading to product formation in shorter reaction times compared to conventional heating methods.

Mechanochemical Synthesis: Mechanochemistry, particularly high-speed ball milling (HSBM), offers an environmentally benign approach by reducing or eliminating the need for solvents. This technique has been explored for synthesizing spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives starting from this compound carboxamides and isatins. HSBM, along with microwave irradiation and continuous flow techniques, has been demonstrated as a cost-effective and ecologically sound method for preparing these complex molecules researchgate.net.

Table 4: Modern Synthetic Techniques for this compound Derivatives

| Technique | Application Example | Advantages | Reference |

| Microwave-Assisted Synthesis | Domino ring-closure & RDA for pyrrolo[1,2-a]pyrimidines | Accelerated reaction rates, improved yields, efficient RDA step | mdpi.comjyu.fimdpi.com |

| Mechanochemical Synthesis (HSBM) | Synthesis of spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives from this compound carboxamides | Solvent reduction/elimination, cost-effectiveness, ecological benignity | researchgate.net |

Compound Name List:

this compound

Pyrrolo[1,2-a]pyrimidine

Isoindolo[2,1-a]quinazoline

Pyrimido[2,1-a]isoindole

Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione

Probing the Stereochemical Landscape of 2 Aminonorbornene and Its Analogues

Comprehensive Analysis of Exo/Endo Stereoselectivity in 2-Aminonorbornene Systems

The synthesis of this compound derivatives often involves reactions where the stereochemistry at the C2 position (where the amino group is attached) and potentially other positions on the norbornene ring is controlled. The Diels-Alder reaction is a prominent method for constructing the norbornene skeleton, and when performed with chiral dienophiles or under chiral catalysis, it can lead to stereoselective formation of exo and endo isomers.

For instance, the Diels-Alder reaction between cyclopentadiene (B3395910) and various chiral acrylate (B77674) derivatives has been investigated to control the stereochemistry of the resulting norbornene adducts. Studies have shown that the choice of dienophile and reaction conditions can dictate the exo/endo selectivity. For example, using chiral menthyl acrylates in the presence of Lewis acids like Mg(ClO₄)₂ under ultrasound irradiation has yielded exo/endo compounds with diastereomeric excesses (de) reported as high as 80% for the exo isomer and 87% for the endo isomer researchgate.net. Similarly, the reaction of cyclopentadiene with N-acetyl-α,β-didehydroalaninate derived from (−)-cis-3-hydroxy isobornyl neopentyl ether can produce 2-acetamido-5-norbornene-2-carboxylates with significant diastereofacial selectivity, often favoring the endo position for the ester group capes.gov.br. Conversely, using (−)-menthyl N-acetyl-α,β-didehydroalaninate preferentially yields exo cycloadducts with high diastereofacial selectivity capes.gov.br.

Further investigations into the synthesis of norbornene carboxylic acids have demonstrated that while initial Diels-Alder reactions might yield a mixture of endo and exo isomers (e.g., 80:20 endo:exo for methyl 5-norbornene-2-carboxylate), subsequent base-promoted isomerization can enrich the exo isomer content scirp.org. For example, using sodium tert-butoxide (tBuONa) can lead to an equilibrium mixture with approximately 60% exo isomer, and specific hydrolysis conditions can further improve the exo selectivity of the resulting carboxylic acid scirp.org.

The relative reactivity of exo versus endo isomers in polymerization reactions, such as Ring-Opening Metathesis Polymerization (ROMP), has also been noted, with exo isomers generally exhibiting higher reactivity due to less steric hindrance around the double bond researchgate.netresearchgate.net.

Conformational Analysis of this compound Derivatives in Solution and Gas Phase

The rigid norbornene framework significantly restricts the conformational freedom of substituents. For this compound and its derivatives, the primary conformational variability often arises from the rotation of the amino group around the C-N bond and the orientation of the N-H bonds.

Spectroscopic Elucidation of Conformational Preferences (e.g., Fourier-Transform Microwave Spectroscopy)

Fourier-transform microwave (FT-MW) spectroscopy, coupled with quantum chemical calculations, has been instrumental in elucidating the gas-phase conformational preferences of exo-2-aminonorbornane researchgate.netaip.orgresearchgate.net. These studies have revealed the presence of distinct conformers arising from the internal rotation of the amino group. The assignment of these conformers and their relative stabilities are often determined by analyzing the nuclear quadrupole coupling (NQC) hyperfine patterns, which are sensitive to the orientation of the amino group relative to the principal inertial axes of the molecule researchgate.netaip.org.

Rotational Isomerism and Dynamics of the Amino Group in Norbornene Scaffolds

In exo-2-aminonorbornane, two main conformers have been identified through FT-MW spectroscopy and computational analysis researchgate.netaip.orgresearchgate.net. These conformers differ in the orientation of the amino group's N-H bonds relative to the adjacent C-H bonds of the norbornane (B1196662) skeleton.

Conformer 'ss' (staggered-staggered): This is typically the most stable conformer. In this arrangement, both amino N-H bonds are staggered with respect to the adjacent C-H bonds of the norbornane ring.

Conformer 'st' (staggered-trans): In this second observed conformer, one amino N-H bond is staggered, while the other is oriented in a trans-like position relative to the adjacent C-H bonds.

A third conformer, designated 'ts' (trans-staggered), has been predicted by calculations but not experimentally detected in the gas phase. This is attributed to a relatively low isomerization barrier (calculated at 5.2 kJ/mol) that likely facilitates its relaxation to the more stable 'ss' conformer aip.org. The dynamics of the amino group's internal rotation are thus characterized by these distinct energetic minima and the barriers between them.

Mechanisms of Chirality Transfer and Stereochemical Retention in Transformations of this compound

The rigid norbornene framework can act as a chiral auxiliary or a scaffold that influences the stereochemical outcome of reactions occurring on or near it. In some transformations, the inherent chirality of a substituted norbornene derivative can be transferred to a newly formed chiral center in a product molecule, or the existing stereochemistry can be retained throughout a synthetic sequence.

For example, in the synthesis of certain pyrimido[2,1-a]isoindole derivatives, a norbornene β-amino acid served as a chiral source. The study indicated that the absolute configuration originating from the norbornene structure remained constant throughout the multi-step transformation, demonstrating effective chirality transfer or retention dntb.gov.ua. Similarly, asymmetric Diels-Alder reactions utilizing chiral dienophiles or catalysts on norbornene precursors are designed to establish specific stereochemistries, which are then carried through subsequent synthetic steps researchgate.netcapes.gov.br. The use of chiral β-amino acid derivatives based on the norbornene skeleton as organocatalysts has also been explored, where the catalyst's inherent chirality directs the stereochemical outcome of reactions like the aldol (B89426) reaction, achieving enantioselectivities up to 99% ee in some cases nih.gov.

Advanced Methods for Absolute Configuration Determination (e.g., X-ray Crystallography, Chiroptical Spectroscopy, NMR)

Determining the absolute configuration of chiral molecules is crucial for understanding their biological activity and precise three-dimensional structure. Several advanced analytical techniques are employed for this purpose, often in combination.

X-ray Crystallography: This is a definitive method for determining molecular structure, including absolute configuration, provided that a suitable single crystal can be obtained. By analyzing the diffraction pattern of X-rays by the crystal lattice, the precise positions of atoms in three dimensions can be mapped. Anomalous scattering, particularly with heavier atoms incorporated into the molecule (e.g., by forming a hydrobromide salt), can be used to distinguish between enantiomers acs.org. X-ray crystallography has been used to confirm the structures and configurations of various norbornene derivatives, including amino acids and their precursors acs.orgbeilstein-journals.orgresearchgate.netresearchgate.netnih.govnih.govcapes.gov.br.

Chiroptical Spectroscopy: Techniques such as Circular Dichroism (CD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD) measure the differential interaction of a chiral molecule with left and right circularly polarized light. VCD, in particular, provides spectral fingerprints that can be compared with computationally predicted spectra for specific absolute configurations, allowing for assignment without the need for single crystals spark904.nl. While specific applications of VCD to this compound itself are not explicitly detailed in the provided snippets, these methods are generally applicable to chiral molecules spark904.nlwikipedia.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation, and it can be adapted for absolute configuration determination.

Chiral Derivatizing Agents (CDAs) / Chiral Solvating Agents (CSAs): Reacting a chiral molecule with a chiral auxiliary (CDA) forms diastereomers, which have different physical properties (including NMR spectra) and can be separated or distinguished. Alternatively, using chiral solvents (CSAs) can induce differential chemical shifts for enantiomers researchgate.netmetu.edu.trlibretexts.org.

Comparison with Computed Spectra: Theoretical calculations of NMR chemical shifts can be performed for all possible stereoisomers. Comparing these computed spectra with experimental NMR data can help assign the correct configuration. This approach has been used, though sometimes with caveats, in the analysis of norbornene derivatives beilstein-journals.org.

Nuclear Overhauser Effect (NOE) and Coupling Constants: These NMR parameters provide information about through-space and through-bond connectivities, respectively, which are crucial for determining relative stereochemistry and conformational preferences, indirectly aiding absolute configuration assignments when combined with other methods or chiral information beilstein-journals.orgmdpi.comlew.ro.

Compound List

this compound

exo-2-Aminonorbornane

endo-2-Aminonorbornane

exo-2-amino-6,7-dihydroxybenzonorbornene

endo-2-amino-6,7-dihydroxybenzonorbornene

(-)-2-exo-aminonorbornane-2-carboxylic acid

2-amino-3-phenylnorbornane-2-carboxylic acids

N-benzyloxycarbonyloxy-5-norbornene-2,3-dicarboximide

5-norbornene-2-carboxylic acid

Methyl 5-norbornene-2-carboxylate

3-sulfanyl-norbornene amino acid

5-norbornene-2-methylamine (B1331094)

N-methyl-l-alanine-derived norbornene monomers

Amino acid-derived norbornene diester derivatives

Elucidation of Reactivity and Functionalization Pathways of 2 Aminonorbornene

Amination Reactions and Derivatives of the 2-Amino Group

The primary amino group of 2-aminonorbornene is a versatile handle for a variety of functionalization reactions. Its nucleophilic character allows for the formation of a wide range of derivatives, including amides, sulfonamides, and ureas. These reactions typically proceed under standard conditions and provide stable products. mdpi.comorganic-chemistry.orgresearchgate.net

One of the fundamental transformations of the 2-amino group is its reaction with isocyanates to form urea (B33335) derivatives. organic-chemistry.orgresearchgate.netrsc.orgnih.gov This reaction is generally efficient and can be used to introduce a variety of substituents, depending on the nature of the isocyanate used. The resulting ureas can exhibit interesting biological activities and are often used as key building blocks in drug discovery. nih.gov

Similarly, the amino group can be acylated with acid chlorides or anhydrides to yield the corresponding amides, or reacted with sulfonyl chlorides to produce sulfonamides. These derivatives are common motifs in medicinal chemistry. The specific conditions for these reactions can be tailored to achieve high yields and purity. The choice of the acylating or sulfonylating agent allows for the introduction of a wide array of functional groups, thereby modulating the physicochemical properties of the resulting molecule.

A summary of common amination reactions and the resulting derivatives of this compound is presented in the table below.

| Reagent | Derivative Class | General Structure |

| Isocyanate (R-NCO) | Urea | |

| Acid Chloride (R-COCl) | Amide | |

| Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide |

Table 1: Common Derivatives of the 2-Amino Group of this compound

Chemical Transformations at the Norbornene Double Bond: Addition and Cycloaddition Reactions

The strained double bond of the norbornene core is highly susceptible to a variety of addition and cycloaddition reactions. cam.ac.uk These transformations allow for the introduction of new functional groups and the construction of more complex molecular architectures.

Epoxidation: The double bond of this compound and its derivatives can be readily epoxidized using various oxidizing agents, such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide in the presence of a catalyst. ppor.azchemmethod.comresearchgate.netyoutube.com The stereochemistry of the epoxidation is typically directed to the exo face of the bicyclic system due to steric hindrance from the methylene (B1212753) bridge. The resulting epoxides are valuable intermediates that can be opened by various nucleophiles to introduce a range of functionalities in a stereocontrolled manner. ppor.azacs.org

Hydroboration-Oxidation: The hydroboration-oxidation of the norbornene double bond provides a route to introduce a hydroxyl group with anti-Markovnikov regioselectivity. youtube.commasterorganicchemistry.comwikipedia.orglibretexts.orglibretexts.org This two-step process involves the addition of a borane (B79455) reagent (e.g., BH₃·THF) across the double bond, followed by oxidation with hydrogen peroxide and a base. The reaction proceeds with syn-addition of the hydrogen and boron atoms, leading to the formation of an exo-alcohol.

Cycloaddition Reactions: The norbornene double bond can participate as a dienophile in Diels-Alder reactions, although the presence of the amino group can influence its reactivity. researchgate.net More commonly, derivatives of this compound are used in inverse-electron-demand Diels-Alder reactions, particularly with tetrazines, in a type of "click" chemistry. nih.govacs.orgbirmingham.ac.uk This reaction is highly efficient and proceeds under mild conditions, making it a powerful tool for bioconjugation and materials science. nih.govacs.orgbirmingham.ac.uk

The following table summarizes key transformations at the norbornene double bond.

| Reaction | Reagents | Product Type |

| Epoxidation | m-CPBA or H₂O₂/catalyst | exo-Epoxide |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | exo-Alcohol |

| Inverse-Demand Diels-Alder | Tetrazine | Dihydropyridazine (B8628806) adduct |

Table 2: Key Transformations of the Norbornene Double Bond

Synthesis of Polycyclic and Fused Heterocyclic Systems from this compound Precursors

The bifunctional nature of this compound makes it an excellent starting material for the synthesis of complex polycyclic and fused heterocyclic systems. Through carefully designed reaction sequences, the amino group and the double bond can be sequentially or concertedly involved in cyclization reactions.

A notable application of this compound is in the synthesis of pyrrolo[1,2-a]pyrimidine (B7980946) derivatives. nih.govresearchgate.net Research has shown that enantiomerically pure pyrrolo[1,2-a]pyrimidines can be prepared from this compound hydroxamic acids. nih.govresearchgate.net The synthesis involves a domino ring-closure followed by a microwave-induced retro-Diels-Alder reaction. nih.govresearchgate.net This strategy allows for the transfer of chirality from the norbornene scaffold to the final heterocyclic product. nih.govresearchgate.net Pyrrolo[1,2-a]pyrimidines are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. mdpi.comnih.gov

The condensation of this compound derivatives with isatins provides a direct route to complex spirocyclic systems. Specifically, the reaction of diexo- and diendo-2-aminonorbornene carboxamides with various substituted isatins leads to the formation of spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives. mdpi.com These reactions can be promoted by various catalysts and reaction conditions, including cost-effective and environmentally friendly methods like high-speed ball milling and microwave irradiation. mdpi.com The resulting spiro compounds possess a rigid three-dimensional structure that is of great interest in drug discovery. researchgate.netrsc.orgresearchgate.netjsynthchem.com

The concept of "click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient method for constructing 1,2,3-triazole rings. mdpi.comscripps.eduorganic-chemistry.orgraco.catnih.gov To apply this to the this compound scaffold, the amino group or the double bond must first be functionalized with either an azide (B81097) or an alkyne group. For instance, the amino group can be converted to an azide, or an alkyne-containing moiety can be attached to the nitrogen atom. Alternatively, the double bond can be functionalized to introduce one of the required groups. The resulting norbornene-containing azide or alkyne can then undergo a [3+2] cycloaddition with a suitable reaction partner to form the 1,4-disubstituted 1,2,3-triazole ring. This approach allows for the modular synthesis of a wide variety of triazole-containing norbornane (B1196662) derivatives. mdpi.comorganic-chemistry.orgraco.catnih.gov Another powerful click reaction is the inverse-electron-demand Diels-Alder reaction between a norbornene derivative and a tetrazine, which forms a dihydropyridazine that can subsequently rearrange to a triazole-like structure. nih.govacs.orgbirmingham.ac.uknih.gov

Development of Conformationally Constrained Amino Acids and Peptidomimetics Utilizing the this compound Core

The rigid bicyclic structure of the norbornene framework is an ideal scaffold for the design of conformationally constrained amino acids and peptidomimetics. nih.govrsc.orgnih.gov By incorporating the this compound core into peptide chains, it is possible to enforce specific secondary structures, such as β-turns, which are crucial for biological activity.

Research has focused on the synthesis of 2-amino-3-hydroxynorbornanecarboxylic acid derivatives as conformationally constrained analogues of serine. nih.gov These compounds are synthesized via a Diels-Alder reaction between cyclopentadiene (B3395910) and a functionalized oxazolone, followed by a series of transformations to introduce the hydroxyl and carboxylic acid functionalities. acs.orgnih.govresearchgate.net The resulting amino acids possess a fixed spatial arrangement of their functional groups, which can be used to probe the conformational requirements of peptide-receptor interactions.

Furthermore, the this compound scaffold has been utilized to create low molecular weight peptidomimetics of cationic antimicrobial peptides. nih.govrsc.org By attaching various charged hydrophilic groups to the amino function and hydrophobic groups elsewhere on the norbornane skeleton, amphiphilic molecules with potent antibacterial activity have been synthesized. nih.govrsc.org The rigid nature of the norbornane core helps to pre-organize the pharmacophoric elements in a defined three-dimensional space, potentially leading to enhanced biological activity and selectivity. nih.gov

Transition Metal-Catalyzed Coupling Reactions (e.g., Hydroarylation) on this compound Derivatives

The functionalization of the olefinic bond in this compound derivatives through transition metal-catalyzed coupling reactions represents a powerful strategy for the synthesis of complex, substituted norbornane frameworks. Among these transformations, hydroarylation and related C-C bond-forming reactions are of significant interest for introducing aryl substituents, leading to structures with potential applications in medicinal chemistry and materials science. The reactivity of the enamine-like double bond in N-protected 2-aminonorbornenes can be harnessed in various catalytic cycles, most notably those involving palladium and rhodium.

A significant challenge in the coupling reactions of substrates like N-substituted 2-aminonorbornenes is controlling the regioselectivity of the addition across the double bond. The nitrogen atom and its substituent can play a crucial role in directing the incoming aryl group. Research in this area has often focused on N-acylated or N-sulfonylated derivatives, where the electronic properties of the enamide system are modified, and the amide group can act as a coordinating moiety.

One of the most relevant and well-documented methodologies analogous to the direct hydroarylation of this compound derivatives is the oxidative Heck reaction. This reaction allows for the coupling of olefins with organoboron reagents, such as arylboronic acids, under palladium catalysis. researchgate.nethw.ac.uk Unlike the classical Mizoroki-Heck reaction which typically uses aryl halides, the oxidative version starts with a Pd(II) catalyst and proceeds through a different initial step, often not requiring high temperatures or strong bases. hw.ac.uknih.govliv.ac.uk

Detailed research into the oxidative boron-Heck reaction of cyclic enaminones, a class of compounds that includes N-acylated 2-aminonorbornenes, has been conducted. These studies provide valuable insights into the potential pathways for the arylation of the this compound scaffold. In a key study, the direct C6 arylation of cyclic enaminones using arylboronic acids under Pd(II) catalysis was achieved with high regioselectivity. nih.gov The choice of ligand and oxidant was found to be critical in directing the outcome of the reaction.

The optimization of the reaction conditions for the regioselective arylation of a model cyclic enaminone with 4-methoxyphenylboronic acid is summarized in the table below. The use of an electron-donating bidentate ligand, 2,2'-bipyridine (B1663995) (bpy), was found to be essential for achieving high regioselectivity for the Heck-type product over the competing conjugate addition product. nih.gov

Table 1: Optimization of Oxidative Boron-Heck Reaction of a Cyclic Enaminone

| Entry | Solvent | Ligand | Oxidant | Yield (Heck/Conjugate Addition Ratio) (%) |

|---|---|---|---|---|

| 1 | DMF | - | Cu(OAc)₂ | 34 (1.8/1) |

| 2 | DMF | bpy | Cu(CO₂CF₃)₂ | 25 (1/12) |

| 3 | DMF | bpy | Benzoquinone | 46 (<1/20) |

| 4 | DMF | bpy | PhCO₃tBu | 21 (>20/1) |

| 5 | DMF | bpy | O₂ | 33 (>20/1) |

| 6 | DMA | bpy | O₂ | 40 (>20/1) |

| 7 | NMP | bpy | O₂ | 45 (>20/1) |

| 8 | DMF | dmbpy | O₂ | 28 (>20/1) |

| 9 | DMF | phen | O₂ | 31 (>20/1) |

| 10 | DMF | bpy | O₂ | 55 (>20/1)a |

Data sourced from a study on cyclic enaminones, which are structurally related to N-acylated 2-aminonorbornenes. nih.gov aReaction time of 12 hours with an additional equivalent of arylboronic acid added after 6 hours.

The proposed mechanism for this regioselective arylation involves the initial transmetalation of the arylboronic acid with an electron-rich palladium(II) complex. nih.gov This is followed by carbopalladation of the enaminone double bond. The use of a bidentate ligand is believed to favor this pathway over a competing C5 palladation that would lead to a conjugate addition product. nih.gov This methodology, demonstrated on closely related cyclic enamides, provides a strong foundation for the development of specific protocols for the hydroarylation of this compound derivatives.

While the oxidative Heck reaction with organoboron reagents is a prime example, other transition metal-catalyzed couplings are also relevant. Rhodium-catalyzed asymmetric arylation of cyclic N-sulfonyl ketimines with arylboronic acids has been developed, offering a route to chiral α-tertiary amines. nih.gov Given that N-sulfonyl this compound is a type of cyclic enamine, these rhodium-based systems could potentially be adapted for the enantioselective hydroarylation of the norbornene scaffold. Furthermore, iridium catalysts have been shown to be effective in the C-H arylation of cyclic N-sulfonyl ketimines, suggesting another possible avenue for the functionalization of this compound derivatives. rsc.org

The collective findings in the field of transition metal-catalyzed reactions on enamides and related systems underscore the potential for developing robust and selective methods for the hydroarylation of this compound derivatives. The key to successful application lies in the careful selection of the catalyst, ligands, and reaction conditions to control the regioselectivity and, where desired, the stereoselectivity of the C-C bond formation.

Polymer Chemistry and Materials Science Applications of 2 Aminonorbornene

2-Aminonorbornene as a Key Monomer in Ring-Opening Metathesis Polymerization (ROMP)

Ring-Opening Metathesis Polymerization (ROMP) has become a powerful tool for polymer synthesis due to its tolerance of a wide range of functional groups and its ability to produce polymers with well-defined molecular weights and narrow molecular weight distributions, a characteristic of living polymerizations. Current time information in Provincia di Pisa, IT.nih.gov Norbornene and its derivatives are ideal monomers for ROMP because of their significant ring strain, which provides the thermodynamic driving force for the polymerization reaction. illinois.eduresearchgate.net The amino group in this compound, however, can interfere with the commonly used ruthenium-based catalysts. To overcome this, the amino group is typically "protected" with a chemical group (like a tert-butoxycarbonyl, or 'Boc' group) during polymerization and then deprotected afterward to yield the final amino-functionalized polymer. researchgate.netrsc.org

Mechanistic Studies of Living ROMP for Norbornene-Based Amino Monomers

The mechanism of ROMP is a chain-growth polymerization that proceeds through a metal-alkylidene (or carbene) complex. The reaction is initiated by the coordination of the cyclic olefin to the metal center of the catalyst, typically a ruthenium complex like Grubbs' catalyst. researchgate.net This is followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate. Subsequent cycloreversion opens the ring and regenerates a new metal-carbene species, which then propagates the polymer chain by reacting with subsequent monomer units. nih.govresearchgate.net

The "living" nature of ROMP, particularly with well-defined catalysts such as Grubbs' second and third-generation initiators, is crucial for synthesizing polymers with tailored architectures. researchgate.netnih.gov In a living polymerization, the rate of initiation is much faster than the rate of propagation, and there are no chain termination or chain transfer reactions. This allows for the synthesis of polymers where the chain length is directly proportional to the ratio of monomer consumed to the initiator used. Furthermore, the active polymer chain ends can be used to initiate the polymerization of a second monomer, leading to the formation of block copolymers. researchgate.net

For amino-functionalized norbornene monomers, the living character of the polymerization is maintained by using a protected amine. Studies on amino acid-derived norbornene monomers with unprotected amino groups have shown that polymerization can be challenging, sometimes resulting in no polymer formation or requiring higher catalyst concentrations. researchgate.netresearchgate.net However, when the amine is protected, for example with a Boc group, the polymerization proceeds in a controlled, living fashion, yielding polymers with low polydispersity indices (PDI) and predictable molecular weights. researchgate.net This control is essential for the subsequent design of complex polymer structures.

Synthesis of Functional Polymers with Tailored Architectures and Properties

The ability to control the ROMP of this compound derivatives allows for the synthesis of functional polymers with precisely tailored architectures. By adjusting the monomer-to-initiator ([M]/[I]) ratio, the molecular weight of the resulting polymer can be effectively controlled. Research has demonstrated a linear increase in the number-average molecular weight (M_n) with an increasing [M]/[I] ratio for the ROMP of protected aminonorbornene monomers. researchgate.netnih.gov

For instance, the ROMP of 5-norbornene-2-(N-methyl)-phthalimide using a Hoveyda-Grubbs 2nd generation catalyst yields polymers with narrow PDIs, typically between 1.18 and 1.25, indicating a well-controlled polymerization process. researchgate.netnih.gov This level of control enables the creation of homopolymers with specific chain lengths and, by extension, specific physical properties. The subsequent deprotection of the phthalimide (B116566) group yields poly(norbornene-methylamine), a polymer with free amine groups along its backbone, which can be used for further functionalization or to impart properties like hydrophilicity and metal ion chelation. researchgate.net

Table 1: Controlled ROMP of 5-norbornene-2-(N-methyl)-phthalimide This table illustrates the relationship between the monomer-to-initiator ratio and the resulting polymer's molecular weight and polydispersity.

| [M]/[I] Ratio | Number-Average Molecular Weight (M_n) (g/mol) | Polydispersity Index (PDI) |

|---|---|---|

| 50 | 15,200 | 1.18 |

| 100 | 28,900 | 1.20 |

| 150 | 43,100 | 1.22 |

| 200 | 58,300 | 1.25 |

Data sourced from researchgate.netnih.gov

Rational Design and Synthesis of Amphiphilic Block Copolymers Incorporating this compound Units

Amphiphilic block copolymers, which consist of covalently linked hydrophilic (water-loving) and hydrophobic (water-fearing) polymer chains, are of great interest for their ability to self-assemble into various nanostructures in solution. rsc.orgnih.govnih.gov The living nature of ROMP makes it an ideal method for synthesizing such materials with well-defined block lengths.

The rational design of amphiphilic block copolymers using this compound derivatives typically involves a sequential polymerization strategy. First, a hydrophobic norbornene-based monomer is polymerized. Then, a hydrophilic monomer, which can be a protected this compound derivative that is later deprotected or a norbornene monomer functionalized with a hydrophilic group like polyethylene (B3416737) glycol (PEG), is added to the living polymer chain. illinois.edu

For example, a novel amphiphilic diblock polynorbornene, PNCHO-b-PNTEG, has been synthesized using Grubbs' 3rd generation catalyst. nih.gov This copolymer contains a hydrophobic block with reactive benzaldehyde (B42025) units and a hydrophilic block with triethylene glycol (TEG) moieties. The synthesis is rapid and well-controlled, resulting in a polymer with a predictable molecular weight and narrow PDI. nih.gov Similarly, N-amino norbornene imides have been used to create amphiphilic block copolymers. A soluble, non-hydrogen-bonding monomer can form the first block, followed by a second, aggregating, hydrogen-bond-forming block derived from a deprotected amino monomer. mdpi.com This approach allows for precise control over the lengths of both the hydrophilic and hydrophobic segments, which is critical for dictating the subsequent self-assembly behavior.

Investigation of Polymerization-Induced Self-Assembly (PISA) and Self-Assembly Behavior of this compound-Derived Polymers

Polymerization-Induced Self-Assembly (PISA) is an efficient method for producing block copolymer nanoparticles of various morphologies directly during polymerization. nih.govnih.govnih.gov In a typical PISA process using ROMP, the polymerization of a second monomer is initiated from a soluble polymer block (a macroinitiator). As the second block grows, it becomes insoluble in the reaction solvent and drives the in-situ self-assembly of the amphiphilic block copolymers into nanoparticles, such as spheres, worms, or vesicles. rsc.orgmdpi.com

The self-assembly of pre-synthesized amphiphilic block copolymers derived from this compound has also been extensively studied. Dynamic Light Scattering (DLS) is a key technique used to measure the hydrodynamic diameter (D_h) of the self-assembled nanostructures in solution. Research on amphiphilic block copolymers made from N-amino norbornene imides has shown that these polymers self-assemble in chloroform. mdpi.com

By systematically varying the degree of polymerization (DP) of the aggregating block while keeping the soluble block constant, the size of the resulting self-assembled structures can be precisely controlled. As the DP of the hydrogen-bond-forming (aggregating) block increases, a steady increase in the hydrodynamic diameter of the nanoparticles is observed. mdpi.com This demonstrates that the final nanoparticle size can be tailored by tuning the polymer architecture.

Table 2: Self-Assembly of Amphiphilic Block Copolymers from N-Amino Norbornene Imides This table shows the effect of the degree of polymerization of the aggregating block (P2) on the hydrodynamic diameter of the self-assembled nanoparticles.

| Polymer | DP of Soluble Block (P1) | DP of Aggregating Block (P2) | Hydrodynamic Diameter (D_h) (nm) | PDI of Nanoparticles |

|---|---|---|---|---|

| P5 | 25 | 25 | 28.9 | 0.45 |

| P6 | 25 | 50 | 35.1 | 0.38 |

| P7 | 25 | 75 | 48.7 | 0.31 |

| P8 | 25 | 100 | 61.5 | 0.27 |

Fabrication of Advanced Functional Nanomaterials and Soft Matter Systems from this compound Polymers

The controlled synthesis and self-assembly of this compound-derived polymers provide a powerful platform for the fabrication of a wide range of advanced functional nanomaterials and soft matter systems. researchgate.netbu.edu.eg The resulting nanostructures can be designed to be responsive to external stimuli, such as pH or temperature, by incorporating appropriate functional groups. rsc.orgresearchgate.netnih.govnih.govmdpi.com

For example, the amine groups in deprotected poly(this compound) can be protonated at low pH, leading to changes in solubility and potentially triggering the disassembly of nanoparticles or a change in their morphology. This pH-responsiveness is highly desirable for applications such as drug delivery, where a drug could be encapsulated within a nanoparticle and released in the acidic environment of a tumor or within a cell's endosome. nih.gov

Furthermore, the amine functionalities can be used to crosslink the core or shell of self-assembled micelles, leading to the formation of stable nanogels. These nanogels can also be designed to be stimuli-responsive. For instance, crosslinking with a reagent that contains a pH-labile ketal moiety can produce nanogels that disassemble upon acidification. nih.gov The ability to create such "smart" nanomaterials opens up possibilities for applications in targeted drug delivery, diagnostics, and catalysis. The versatility of the this compound monomer, combined with the precision of ROMP, makes it a key component in the development of next-generation soft matter systems.

Computational and Theoretical Chemistry Insights into 2 Aminonorbornene Systems

Quantum Chemical Calculations for Predicting Molecular Structures and Electronic Properties

Quantum chemical methods are fundamental to understanding the intrinsic properties of molecules like 2-aminonorbornene. These calculations provide detailed information about molecular geometry, electronic distribution, and energetic stability.

Application of Ab Initio and Density Functional Theory (DFT) Methods

Ab initio and Density Functional Theory (DFT) methods have been widely employed to study the electronic structure and molecular geometry of this compound and its derivatives. These methods allow for the prediction of optimized molecular structures, bond lengths, bond angles, and electronic properties such as charge distribution. For instance, studies have utilized DFT methods like B3LYP and M05-2X, alongside ab initio methods such as MP2, to investigate the conformational landscape of exo-2-aminonorbornane researchgate.netnih.govresearchgate.net. These calculations have helped in assigning observed spectral data and understanding the preferred orientations of the amino group relative to the bicyclic framework. The use of these computational tools provides a theoretical basis for interpreting experimental spectroscopic results and predicting molecular behavior.

Prediction of Rotational Constants, Hyperfine Parameters, and Isomerization Barriers

Quantum chemical calculations are crucial for predicting spectroscopic parameters that can be experimentally verified. For this compound, these include rotational constants and nuclear quadrupole coupling (NQC) parameters, which are sensitive to the molecule's conformation and electronic environment researchgate.netnih.gov. By calculating these values using methods like MP2 and DFT (B3LYP, M05-2X), researchers can correlate theoretical predictions with experimental Fourier-transform microwave (FT-MW) spectroscopy data, aiding in the identification and characterization of different conformers researchgate.netnih.gov.

Furthermore, these computational approaches are instrumental in determining isomerization barriers between different conformational states. For exo-2-aminonorbornane, studies have predicted low isomerization barriers, such as 5.2 kJ/mol for relaxation from a predicted conformer (ts) to the most stable conformer (ss) researchgate.netnih.gov. Such calculations are vital for understanding the dynamic interconversion between stable molecular structures. For example, DFT calculations have been used to determine rotational barriers in related bicyclic systems, providing insights into the energetic cost of conformational changes rsc.orgmdpi.com.

Table 1: Predicted Isomerization Barriers for 2-Aminonorbornane Conformers

| Conformational Transition | Predicted Barrier (kJ/mol) | Computational Method | Reference |

| ts → ss | 5.2 | MP2/DFT | researchgate.netnih.gov |

Note: The specific methods (MP2, B3LYP, M05-2X) were used in conjunction with experimental data for assignment.

Molecular Dynamics Simulations for Conformational Sampling and Dynamics of this compound Derivatives

Molecular Dynamics (MD) simulations offer a powerful approach to explore the dynamic behavior and conformational landscape of molecules over time. By simulating the motion of atoms and molecules based on classical mechanics and force fields, MD can provide insights into conformational sampling, flexibility, and the kinetics of molecular transformations.

While direct MD simulations specifically detailing the dynamics of this compound itself were not extensively detailed in the initial search results, the principles and applications of MD are well-established for similar bicyclic systems and organic molecules nih.govmpg.denih.govnih.govnih.govbrunel.ac.uk. These simulations are used to map out the potential energy surface, identify stable conformers, and study the transitions between them. For derivatives or related structures, MD simulations have been employed to analyze conformational preferences, such as those influenced by substituent effects or intramolecular interactions, providing a dynamic view of molecular behavior that complements static quantum chemical calculations nih.govnih.govbrunel.ac.uk. The ability of MD to sample conformational space is critical for understanding how molecules adapt their shapes in response to their environment or during chemical reactions.

Computational Elucidation of Reaction Mechanisms and Transition States Involving this compound

Computational chemistry plays a pivotal role in dissecting complex reaction pathways, identifying transition states, and understanding the factors that govern reactivity.

Predictive Modeling of Regioselectivity and Stereoselectivity in Chemical Reactions

The ability of computational methods, particularly DFT, to accurately predict regioselectivity and stereoselectivity in chemical reactions is invaluable. By calculating the energies of transition states and intermediates for competing reaction pathways, theoretical studies can elucidate why a particular product is favored. While specific examples directly involving this compound in such detailed mechanistic studies were not prominently featured in the initial broad searches, the general application of DFT for predicting stereoselectivity in organic reactions is well-documented rsc.orgresearchgate.nete3s-conferences.orggithub.ioresearchgate.net. For instance, DFT has been used to study stereoselective cycloaddition reactions, identifying transition states that dictate the stereochemical outcome rsc.org. Similarly, studies on isomerization mechanisms often rely on transition state calculations to understand the energy barriers and pathways leading to different isomers researchgate.netresearchgate.netscielo.br. These methodologies, when applied to reactions involving this compound, would allow for the prediction of favored reaction sites and the stereochemical configuration of products.

Computational Elucidation of Reaction Mechanisms and Transition States Involving this compound

The detailed understanding of how chemical transformations occur is often achieved through computational elucidation of reaction mechanisms and transition states. For reactions involving this compound, these studies would involve mapping out the entire reaction coordinate, identifying all relevant intermediates and transition states, and calculating their associated energies.

DFT calculations are particularly adept at this, enabling the exploration of reaction pathways for various transformations, such as additions, substitutions, or rearrangements. For example, in the context of natural product synthesis, transition state calculations have been crucial for understanding key cyclization steps and predicting the stereochemical outcome e3s-conferences.orgacs.org. Similarly, studies on isomerization reactions often rely on transition state calculations to determine the energy barriers and preferred pathways researchgate.netresearchgate.netscielo.br. While specific detailed mechanisms for this compound might require more targeted searches, the general approach involves using DFT to model the electronic structure of reactants, intermediates, and transition states, thereby providing a quantitative understanding of reaction feasibility and kinetics.

In Silico Studies of Molecular Recognition and Ligand-Binding with this compound-Derived Scaffolds

In silico studies, including molecular docking and other computational methods, are increasingly used to investigate how molecules interact with each other, particularly in the context of designing new materials or understanding molecular recognition processes. While the prompt excludes pharmacological activity, these methods are applicable to understanding non-covalent interactions, binding affinities, and the structural basis of recognition.

Molecular docking studies, for example, are employed to predict the preferred binding modes of ligands to target molecules by simulating the interaction between them f1000research.comoatext.comrsc.orgfoliamedica.bgu-szeged.huresearchgate.net. These techniques can predict binding energies and identify key interactions, such as hydrogen bonds or van der Waals forces, that stabilize a complex. For this compound-derived scaffolds, in silico studies could explore their potential to bind to specific surfaces, other molecules in a supramolecular assembly, or catalytic sites, focusing on the structural and energetic aspects of recognition rather than biological function. The bicyclic nature of the norbornene system provides a rigid framework that can be functionalized, and computational studies can help predict how these modifications influence molecular recognition properties.

Compound List:

this compound

Emerging Trends and Future Research Directions in 2 Aminonorbornene Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2-aminonorbornene and its derivatives is undergoing a paradigm shift towards greener and more sustainable practices. Traditional synthetic methods are often being re-evaluated in favor of approaches that minimize waste, reduce energy consumption, and utilize safer reagents.

Flow Chemistry: A significant advancement is the adoption of continuous flow chemistry. Unlike traditional batch processing, flow chemistry involves the continuous movement of reactants through a reactor, offering superior control over reaction parameters such as temperature, pressure, and mixing. researchgate.net This precise control can lead to higher yields, improved product purity, and enhanced safety, particularly for highly exothermic reactions. researchgate.netresearchgate.net Multi-step syntheses can be "telescoped" into a single continuous sequence, eliminating the need for isolating and purifying intermediates, which significantly reduces solvent usage and waste generation. nih.gov

Alternative Energy Sources: Methodologies employing alternative energy sources such as microwave irradiation and ultrasound are also being explored. These techniques can accelerate reaction rates, often leading to shorter reaction times and increased energy efficiency compared to conventional heating methods. The combination of these sustainable approaches is crucial for developing economically viable and environmentally responsible methods for producing this compound-based compounds.

Table 1: Comparison of Synthetic Methodologies for Amine Synthesis

| Feature | Traditional Batch Synthesis | Continuous Flow Chemistry | Enzymatic Synthesis |

|---|---|---|---|

| Control | Limited control over mixing & temperature gradients | Precise control over temperature, pressure, time researchgate.net | High chemo-, regio-, and stereoselectivity |

| Safety | Risk of thermal runaway in large volumes | Enhanced safety, small reaction volumes researchgate.net | Operates under mild aqueous conditions |

| Scalability | Often problematic scale-up | Easily scalable by running longer or in parallel researchgate.net | Scalability can be limited by enzyme cost/stability |

| Waste | Significant solvent and reagent waste | Reduced waste through process intensification nih.gov | Minimal waste, biodegradable catalyst |

| Efficiency | Can have lower yields and side products | Often higher yields and purity researchgate.net | High efficiency for specific transformations researchgate.net |

Expansion of this compound Utility in Asymmetric Catalysis and Synthesis

The rigid, conformationally constrained structure of the this compound scaffold makes it an exceptionally valuable building block in the field of asymmetric synthesis. Its derivatives are increasingly being explored as chiral auxiliaries, ligands, and catalysts to control the stereochemical outcome of chemical reactions.

A primary route to enantiomerically pure this compound derivatives is through the asymmetric Diels-Alder reaction. acs.orguq.edu.aunih.gov This powerful cycloaddition can establish up to four stereogenic centers in a single step. uq.edu.aunih.gov By using chiral Lewis acids or chiral auxiliaries attached to the dienophile, chemists can achieve high diastereomeric and enantiomeric excess in the resulting norbornene products. acs.orgnih.gov For instance, the reaction between cyclopentadiene (B3395910) and dienophiles bearing a chiral auxiliary like Oppolzer's camphorsultam can direct the cycloaddition to favor the formation of a specific stereoisomer. google.com

Once synthesized, these chiral this compound derivatives serve multiple roles:

Chiral Auxiliaries: The chiral norbornene unit can be temporarily attached to a prochiral substrate to direct a subsequent stereoselective reaction. digitellinc.comnih.gov After the desired transformation, the auxiliary is cleaved and can often be recovered, having successfully transferred its chirality to the product molecule. digitellinc.comumich.edu

Chiral Ligands: The amino group and other functionalities on the norbornene ring can coordinate to metal centers, forming chiral catalyst complexes. These ligands create a chiral environment around the metal, enabling it to catalyze reactions with high enantioselectivity. nih.gov Derivatives such as chiral 1,4-aminoalcohols based on the norbornene skeleton have been synthesized and tested as catalysts in asymmetric alkylation reactions. whiterose.ac.uk

Co-catalysts in Pd/Norbornene Catalysis: In the palladium/norbornene cooperative catalysis (Catellani reaction), chiral norbornene derivatives act as both a co-catalyst and the source of chirality. researchgate.net This strategy has been successfully applied to construct complex molecules with various forms of chirality, including central, axial, and planar chirality. researchgate.netnih.gov The structure of the norbornene derivative is critical for modulating the reaction's selectivity and efficiency. researchgate.net

The development of new, efficient synthetic routes to C2-substituted chiral norbornenes is a key research focus, as it would broaden their availability and facilitate their use in developing novel stereoselective transformations. researchgate.net

Table 2: Applications of Chiral this compound Derivatives in Asymmetric Synthesis

| Application | Role of Norbornene Derivative | Example Reaction Type | Key Advantage |

|---|---|---|---|

| Chiral Auxiliary | Temporarily incorporated to direct stereochemistry digitellinc.com | Asymmetric alkylation, aldol (B89426) reactions | Recoverable, transfers chirality effectively nih.govumich.edu |

| Chiral Ligand | Forms a complex with a metal to create a chiral catalyst nih.gov | Asymmetric addition of diethylzinc to aldehydes whiterose.ac.uk | Rigid scaffold provides a well-defined chiral pocket |

| Co-catalyst | Acts as both chiral source and reaction mediator researchgate.net | Palladium-catalyzed C-H functionalization researchgate.net | Enables construction of complex chiral arenes nih.gov |

| Chiral Building Block | Incorporated as a permanent part of the final molecule | Synthesis of enantiopure heterocycles umich.edu | Imparts conformational rigidity and defined stereochemistry |

Exploration of Advanced Materials Science Applications Based on this compound Architectures

The unique strained ring system of this compound makes it an ideal monomer for Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for creating high-performance polymers with tailored properties. rsc.org The resulting polynorbornenes possess a rigid backbone, contributing to high thermal stability and specific mechanical characteristics, while the amine functionality provides a reactive handle for further modification or for imparting specific properties like adhesion and tunable solubility. uq.edu.au

Self-Healing Polymers: A key area of research is the development of self-healing materials. By incorporating functional groups that can form reversible bonds, such as metal-ligand interactions or hydrogen bonds, polynorbornene-based materials can be designed to autonomously repair damage. acs.orgumich.edu For instance, norbornene polymers functionalized with terpyridine moieties can form metallopolymer gels that exhibit rapid self-healing properties at room temperature without external stimuli. acs.org The amine group on a this compound monomer can serve as a precursor for introducing such functionalities or can participate directly in hydrogen bonding networks that contribute to self-healing capabilities.

Gas Separation Membranes: The rigid and sterically demanding structure of polynorbornenes makes them promising candidates for gas separation membranes. acs.orgwhiterose.ac.uk The polymer chains pack inefficiently, creating intrinsic microporosity that can be exploited for separating gases based on size. The incorporation of polar amine groups can further enhance selectivity by altering the polymer's affinity for specific gases, such as CO2. plos.org Research focuses on tuning the monomer structure and copolymer composition to optimize the trade-off between permeability and selectivity for specific gas pairs. whiterose.ac.uk

High-Performance Thermosets: Norbornene-functionalized monomers, including those with amine groups, are used to create high-performance thermosetting resins. These materials can form densely cross-linked networks upon curing, leading to polymers with exceptional thermal stability, mechanical strength, and low dielectric constants, making them suitable for microelectronics and aerospace applications. researchgate.net

The ability to control the polymer's molecular weight and architecture through living ROMP allows for the synthesis of well-defined homopolymers, block copolymers, and random copolymers, further expanding the range of accessible material properties. nih.govnih.gov

Table 3: Materials Science Applications of Aminonorbornene-Based Polymers

| Application Area | Polymerization Method | Key Property from Norbornene Scaffold | Role of Amine Functionality |

|---|---|---|---|

| Self-Healing Materials | ROMP | Rigid backbone for structural integrity | Precursor for reversible cross-linking groups (e.g., ligands) acs.org |

| Gas Separation Membranes | ROMP, Vinyl-addition | High free volume, thermal stability acs.orgwhiterose.ac.uk | Enhances selectivity through polar interactions (e.g., for CO2) plos.org |

| High-Performance Thermosets | Thermal Curing, ROMP | Forms stable, cross-linked networks researchgate.net | Improves adhesion, acts as a curing site |

| Functional Nanomaterials | Living ROMP / PISA | Controlled polymer architecture nih.gov | Drives self-assembly in amphiphilic block copolymers nih.gov |

Interdisciplinary Research Frontiers Involving this compound Scaffolds in Chemical Biology

The rigid, three-dimensional structure of the this compound scaffold is a valuable asset at the interface of chemistry and biology. By providing a conformationally constrained framework, these molecules serve as powerful tools for designing peptidomimetics, molecular probes, and novel building blocks for medicinal chemistry, enabling the exploration of complex biological systems.

Constrained Peptide Mimetics: Natural peptides often suffer from poor metabolic stability due to proteolytic degradation, limiting their utility. acs.orgnih.gov Replacing natural amino acids with constrained bicyclic analogues, such as those derived from this compound, creates peptidomimetics that are resistant to cleavage while maintaining or enhancing biological activity. nih.gov The rigid norbornene unit forces the peptide backbone into specific, predictable conformations, such as β-turns or helical structures. researchgate.netumich.eduplos.org This conformational restriction can increase binding affinity to protein targets by reducing the entropic penalty of binding. nih.gov

Probes for Protein-Protein Interactions (PPIs): Many disease pathways are driven by interactions between proteins. Designing small molecules that can disrupt these interactions is a major goal in chemical biology and drug discovery. The well-defined spatial arrangement of functional groups on the this compound scaffold makes it an excellent starting point for designing inhibitors of PPIs. researchgate.net For example, a 2-amino-3-(phenylsulfanyl)norbornane-2-carboxylate scaffold was successfully used to design potent and selective inhibitors of the Rac1-Tiam1 protein-protein interaction, which is involved in cell migration. researchgate.net

Novel Scaffolds for Drug Discovery: The concept of "escaping flatland" in medicinal chemistry encourages the use of three-dimensional, sp3-rich scaffolds over flat, aromatic structures to access novel chemical space and improve physicochemical properties. researchgate.net this compound and related bicyclic structures like 2-azanorbornanes serve as rigid bioisosteres for common motifs like piperidines and pyrrolidines, providing defined exit vectors for further chemical elaboration. rsc.org These building blocks allow chemists to construct structurally diverse and complex molecules that present functional groups to biological targets in a precise and pre-organized manner. nih.govnih.govrsc.org

Table 4: Applications of this compound Scaffolds in Chemical Biology

| Application | Function of Scaffold | Biological Target/System | Key Advantage |

|---|---|---|---|

| Peptidomimetics | Induces specific secondary structures (β-turns, helices) umich.eduplos.org | Proteases, G-protein coupled receptors | Increased proteolytic stability, enhanced binding affinity nih.gov |

| PPI Inhibitors | Presents functional groups in defined spatial orientations | Rac1-Tiam1 interaction surface researchgate.net | Mimics key interactions of a peptide partner on a stable scaffold |

| Antibacterial Agents | Rigid amphiphilic scaffold | Bacterial membranes whiterose.ac.uk | Provides a robust framework for cationic and hydrophobic groups |

| Drug Discovery Building Blocks | 3D, sp3-rich core structure researchgate.net | Various protein targets | Accesses novel chemical space with improved drug-like properties rsc.org |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Aminonorbornene, and what key parameters influence yield?

- Methodological Answer : The synthesis of this compound typically involves diastereomer salt formation using resolving agents like (+)-O,O′-dibenzoyltartaric acid (DBTA) or (+)-dipivaloyltartaric acid (DPTTA) for enantiomeric separation . Hydrolysis under microwave irradiation (100°C, 30 min) is critical for converting esters to amino acids, with yields dependent on reaction temperature, solvent purity, and catalyst choice (e.g., DIC/HOBt for amidation) . Key parameters to optimize include reaction time (overhydrolysis reduces yield) and enantiomeric excess (ee), which is validated via HPLC with chiral columns after derivatization (e.g., benzoyl chloride) .

Q. How is enantiomeric purity of this compound derivatives characterized, and what analytical tools are essential?

- Methodological Answer : Enantiomeric purity is quantified using HPLC with chiral stationary phases (e.g., Phenomenex-IA column) after derivatization with agents like (S)-(−)-α-methylbenzyl isocyanate . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are used to confirm structural integrity, while polarimetry provides preliminary ee estimates. For reproducible results, ensure derivatization reactions proceed to completion in anhydrous conditions to avoid racemization .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Stability studies should assess degradation under humidity, light, and temperature. Store derivatives (e.g., N-Boc-protected amino acids) at −20°C in inert atmospheres. Accelerated stability testing (40°C/75% relative humidity for 4 weeks) with periodic HPLC analysis can predict shelf life. Amorphous forms are more prone to hydrolysis than crystalline analogs, necessitating polymorph screening .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in asymmetric catalysis?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for reactions like aldol additions or urea formations. Focus on steric effects from the norbornene framework and electronic contributions from substituents. Validate models against experimental ee values and kinetic data . For example, the distortion energy of the norbornene ring in transition states correlates with enantioselectivity in urea synthesis .

Q. What strategies resolve contradictions in reported enantiomeric excess (ee) values for this compound derivatives?

- Methodological Answer : Discrepancies often arise from derivatization efficiency or column choice in HPLC. Cross-validate results using multiple chiral columns (e.g., Chiralpak IA vs. IB) and alternative derivatization agents (e.g., Marfey’s reagent). Ensure baseline separation in chromatograms and confirm ee via independent methods like NMR with chiral shift reagents .

Q. How does the norbornene scaffold influence the biological activity of this compound-based pharmacophores?

- Methodological Answer : The rigid bicyclic structure enhances binding affinity to target proteins (e.g., enzymes) by reducing conformational entropy loss. Use molecular docking (AutoDock Vina) to compare binding modes of norbornene derivatives versus flexible analogs. In vitro assays (e.g., enzyme inhibition IC₅₀) should correlate docking scores with activity, controlling for solubility via logP optimization .

Data Contradiction and Validation

Q. Why do microwave-assisted hydrolysis yields vary across studies, and how can protocols be standardized?

- Methodological Answer : Variations arise from inconsistent microwave power calibration (e.g., 300 W vs. 600 W) or uneven heating in open-vs.-closed systems. Standardize protocols using sealed vessels with controlled pressure and internal temperature probes. Report yield as a function of energy input (J/mol) rather than time alone .

Q. What experimental evidence supports or challenges the proposed mechanism for this compound’s role in domino ring-closure reactions?

- Methodological Answer : Mechanistic studies should combine kinetic isotope effects (KIEs) and intermediate trapping. For example, deuterium labeling at the amino group can track proton transfer steps. Contrast proposed intermediates (e.g., aziridinium ions) with alternative pathways using MS/MS fragmentation patterns .

Methodological Recommendations

- Data Reporting : Include raw HPLC chromatograms, NMR spectra (with integration ratios), and crystallographic data (where applicable) in supplementary materials .

- Peer Review : Address contradictions by replicating experiments under identical conditions and providing error margins for ee values (±2% for HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.